3-Fluoro-5-iodoisonicotinic acid
Overview
Description
3-Fluoro-5-iodoisonicotinic acid is a halogenated derivative of isonicotinic acid It is characterized by the presence of both fluorine and iodine atoms on the pyridine ring, specifically at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodoisonicotinic acid typically involves halogenation reactions. One common method is the direct fluorination and iodination of isonicotinic acid. The process may involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available isonicotinic acid. The process includes halogenation steps followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-iodoisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other halogenated derivatives .
Scientific Research Applications
3-Fluoro-5-iodoisonicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodoisonicotinic acid involves its interaction with molecular targets through its halogen atoms. The fluorine atom can form strong hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and binding affinity to various biological targets, making it useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-5-iodoisonicotinic acid
- 2-Chloro-5-iodopyridine
- 3-Bromo-2-chloro-5-iodopyridine
Uniqueness
3-Fluoro-5-iodoisonicotinic acid is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This unique arrangement imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, which are not observed in other similar compounds .
Properties
IUPAC Name |
3-fluoro-5-iodopyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZIRDMXYUOKRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805064-69-0 | |
Record name | 3-fluoro-5-iodopyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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